Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)
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Overview
Description
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is an organic compound known for its unique chemical structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two benzamido groups and two sulphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Benzamido Group Introduction: Benzoylation of anthracene at the 1 and 5 positions introduces the benzamido groups.
Industrial Production Methods
In an industrial setting, the production of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted benzamidoanthracene derivatives.
Scientific Research Applications
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1,8-dibenzamidoanthracene-9,10-diyl bis(sulphate)
- Disodium 1,5-dibenzamidoanthracene-2,3-diyl bis(sulphate)
Uniqueness
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
6711-83-7 |
---|---|
Molecular Formula |
C28H18N2Na2O10S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
disodium;(1,5-dibenzamido-10-sulfonatooxyanthracen-9-yl) sulfate |
InChI |
InChI=1S/C28H20N2O10S2.2Na/c31-27(17-9-3-1-4-10-17)29-21-15-7-13-19-23(21)25(39-41(33,34)35)20-14-8-16-22(24(20)26(19)40-42(36,37)38)30-28(32)18-11-5-2-6-12-18;;/h1-16H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
MDKGQPXOGWXWNG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C4C=CC=C(C4=C3OS(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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